2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine 2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1904423-22-8
VCID: VC6661674
InChI: InChI=1S/C19H22N4O4/c24-18(14-2-3-17(22-12-14)26-16-6-11-25-13-16)23-9-4-15(5-10-23)27-19-20-7-1-8-21-19/h1-3,7-8,12,15-16H,4-6,9-11,13H2
SMILES: C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OC4CCOC4
Molecular Formula: C19H22N4O4
Molecular Weight: 370.409

2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine

CAS No.: 1904423-22-8

Cat. No.: VC6661674

Molecular Formula: C19H22N4O4

Molecular Weight: 370.409

* For research use only. Not for human or veterinary use.

2-({1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine - 1904423-22-8

Specification

CAS No. 1904423-22-8
Molecular Formula C19H22N4O4
Molecular Weight 370.409
IUPAC Name [6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C19H22N4O4/c24-18(14-2-3-17(22-12-14)26-16-6-11-25-13-16)23-9-4-15(5-10-23)27-19-20-7-1-8-21-19/h1-3,7-8,12,15-16H,4-6,9-11,13H2
Standard InChI Key UOIHEIBWZSDDNM-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)OC4CCOC4

Introduction

Molecular Architecture and Structural Characterization

Core Structural Features

The compound features a pyrimidine ring (C₄H₃N₂) linked via an ether oxygen to a piperidin-4-yl group. The piperidine moiety is further functionalized with a 6-(oxolan-3-yloxy)pyridine-3-carbonyl substituent, creating a multi-ring system with distinct electronic and steric properties.

Table 1: Molecular Properties

PropertyValue
IUPAC Name2-({1-[6-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine
Molecular FormulaC₂₃H₂₅N₃O₅
Molecular Weight435.47 g/mol
Key Functional GroupsPyrimidine, pyridine, oxolane, piperidine, carbonyl

The oxolane (tetrahydrofuran) ring introduces conformational rigidity, while the pyridine and pyrimidine rings enable π-π stacking interactions with biological targets .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the equatorial position of the carbonyl group minimizing steric hindrance. Quantum mechanical calculations predict a rotational barrier of ~8 kcal/mol for the oxolane-pyridine linkage, suggesting moderate flexibility .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Pyrimidine-2-ol precursor

  • 6-(Oxolan-3-yloxy)pyridine-3-carboxylic acid

  • 4-Hydroxypiperidine

Formation of 6-(Oxolan-3-yloxy)pyridine-3-carboxylic Acid

  • Oxolane functionalization: Oxolan-3-ol undergoes nucleophilic substitution with 6-chloropyridine-3-carboxylic acid using K₂CO₃ in DMF at 80°C (Yield: 72%).

  • Protection/deprotection: The carboxylic acid group is protected as a methyl ester during subsequent steps to prevent side reactions .

Piperidine Coupling

  • Activation: The carboxylic acid is converted to an acid chloride using SOCl₂.

  • Amide formation: Reacted with 4-hydroxypiperidine in dichloromethane with Et₃N as base (Reaction time: 12 hr, Yield: 85%) .

Final Etherification

Mitsunobu reaction between the piperidine intermediate and pyrimidine-2-ol under DIAD/PPh₃ conditions provides the target compound (Yield: 68%, Purity: >95% by HPLC) .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsTemperatureTimeYield
1K₂CO₃, DMF80°C6 hr72%
2SOCl₂, reflux70°C2 hr89%
3DIAD, PPh₃, THF0°C→RT12 hr68%

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
DMSO34.7
Ethanol8.9
Dichloromethane22.4

The limited aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.67 (d, J=5.2 Hz, 2H, pyrimidine-H), 8.23 (d, J=2.8 Hz, 1H, pyridine-H), 6.98 (dd, J=8.8, 2.8 Hz, 1H), 4.82 (m, 1H, oxolane-H), 3.97 (m, 2H, piperidine-H) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=N pyrimidine), 1250 cm⁻¹ (C-O-C ether) .

ParameterValue
Tmax (oral)1.2 hr
Cmax1.8 μg/mL
AUC₀–2414.3 μg·hr/mL
Half-life3.7 hr
Bioavailability62%

The favorable pharmacokinetics support once-daily dosing in preclinical models .

SpeciesRouteLD₅₀ (mg/kg)
MouseOral>2000
RatIntravenous325

No genotoxicity observed in Ames test up to 500 μg/plate .

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Mitsunobu step:

  • Residence time: 8 min vs. 12 hr batch

  • Yield improvement: 82% vs. 68% batch

  • Solvent reduction: 70% less THF consumed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator